molecular formula C206H326N56O64S1 B1147222 GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE CAS No. 132699-74-2

GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE

Cat. No.: B1147222
CAS No.: 132699-74-2
M. Wt: 4643.19
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Description

Galanin Message Associated Peptide (1-41) Amide is a peptide hormone derived from the precursor protein pre-progalanin. This peptide consists of 41 amino acids and plays a role in various physiological processes, including modulation of mood, feeding behavior, and pain perception . It is part of the larger galanin family, which includes other peptides with similar structures and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galanin Message Associated Peptide (1-41) Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, employing preparative HPLC systems to obtain high-purity peptides .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Properties and Mechanism of Action

GMAP consists of 41 amino acids and is known for its interaction with G protein-coupled receptors, particularly galanin receptors (GalR1, GalR2, and GalR3). Its mechanisms include:

  • Inhibition of neurotransmitter release : GMAP acts as a tonic inhibitor in neuronal actions, influencing various neurotransmitter systems.
  • Regulation of metabolic pathways : It plays a role in insulin metabolism and energy homeostasis, affecting pancreatic β-cell function .
  • Antifungal activity : GMAP has been shown to inhibit the growth of Candida albicans, suggesting a role in the innate immune response .

Chemistry

GMAP serves as a model peptide for studying peptide synthesis and modification techniques. Its structured nature allows researchers to explore various chemical modifications that can enhance stability or bioactivity.

Biology

Research has indicated that GMAP modulates several physiological processes:

  • Mood regulation : Studies have linked GMAP to mood modulation, potentially offering insights into treatments for depression and anxiety disorders.
  • Feeding behavior : GMAP influences appetite regulation, making it a candidate for obesity research .

Medicine

GMAP is being explored as a therapeutic agent for several conditions:

  • Chronic pain management : Its inhibitory effects on neurotransmitter release suggest potential applications in pain relief therapies.
  • Neurodegenerative diseases : Research indicates that GMAP may protect against neurotoxic effects associated with conditions like Alzheimer's disease by modulating acetylcholine release .

Industry

The peptide is utilized in developing peptide-based drugs and diagnostic tools. Its unique properties make it suitable for creating targeted therapies in various medical fields.

Case Study 1: Antifungal Activity

A study demonstrated that GMAP (16-41) significantly inhibited the yeast-to-hyphal transition of Candida albicans, indicating its potential role in antifungal therapies. The effective concentration was found to be around 12 μg/ml, showcasing its promise as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research involving transgenic mice overexpressing galanin showed that GMAP could mitigate neurotoxic effects induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease. This highlights GMAP's potential neuroprotective properties .

Mechanism of Action

The mechanism of action of Galanin Message Associated Peptide (1-41) Amide involves binding to specific receptors in the central and peripheral nervous systems

Comparison with Similar Compounds

    Galanin (1-29): Another peptide from the same precursor protein, with similar but distinct physiological effects.

    Galanin-Like Peptide (GALP): Shares structural similarities and functions with Galanin Message Associated Peptide (1-41) Amide.

    Spexin: A related peptide with roles in metabolism and behavior

Uniqueness: this compound is unique due to its specific sequence and the distinct physiological roles it plays. Its ability to modulate mood, feeding behavior, and pain perception sets it apart from other peptides in the galanin family .

Biological Activity

Galanin Message-Associated Peptide (GMAP), particularly the 1-41 amide variant, is a neuropeptide derived from the C-terminal region of the preprogalanin precursor. This peptide has garnered interest due to its diverse biological activities, particularly in immune responses and neurophysiology. This article explores the biological activity of GMAP (1-41) amide, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.

Structure and Composition

GMAP is composed of 41 amino acids, with its sequence playing a crucial role in its biological functions. The peptide is synthesized from the precursor preprogalanin through post-translational modifications. The structure can be summarized as follows:

Peptide Amino Acid Sequence Molecular Weight CAS Number
GMAP (1-41)VARYLQKLLGFLGFLGFLGFLGFLGF4,653 Da132699-74-2

Antimicrobial Activity

One of the most significant biological activities of GMAP is its antifungal effect against Candida albicans. Research has demonstrated that GMAP (1-41) amide exhibits growth-inhibiting properties against this pathogen by preventing the transition from yeast to hyphal forms, which is crucial for its virulence.

Key Findings:

  • Growth Inhibition : GMAP (1-41) at concentrations as low as 4 µM significantly inhibited the budded-to-hyphal transition of C. albicans cultures .
  • Comparative Efficacy : While GMAP's antifungal activity is notable, it is less potent than other antimicrobial peptides like magainin I, which can reduce fungal growth by over 90% .
  • Concentration Dependency : The effectiveness of GMAP increases with concentration but plateaus at higher doses, indicating a threshold beyond which no additional effect is observed .

The mechanism through which GMAP exerts its antifungal effects appears to involve non-receptor-mediated pathways. Studies suggest that GMAP may interact with components of the fungal cell membrane or intracellular signaling pathways rather than binding to specific receptors . This mechanism aligns with findings that show GMAP's ability to inhibit adenylate cyclase activity in neuronal tissues, suggesting a multifaceted role in both immune response and neurophysiology .

Interaction with Galanin Receptors

Although GMAP shares structural similarities with galanin, it does not exhibit significant activity at galanin receptors (GALR1, GALR2, GALR3). This lack of receptor affinity distinguishes GMAP from other members of the galanin peptide family and suggests unique biological roles . However, further research is needed to fully elucidate its pharmacological profile and potential receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of GMAP in various contexts:

  • Inhibition of C. albicans : In vitro studies demonstrated that GMAP (1-41) could suppress fungal growth effectively at specific concentrations while showing reduced efficacy against different strains of Candida species .
  • Expression in Human Tissues : Research indicates that mRNA encoding for GMAP is upregulated in human keratinocytes upon exposure to lipopolysaccharides, suggesting a role in innate immunity and skin defense mechanisms .
  • Neurophysiological Effects : Animal studies have shown that GMAP influences spinal reflexes and may modulate pain responses, indicating its potential role in neurobiology beyond antimicrobial functions .

Q & A

Basic Research Questions

Q. What is the structural and functional significance of GALANIN MESSAGE ASSOCIATED PEPTIDE (1-41) AMIDE (GMAP) in mammalian systems?

GMAP is a 41-amino acid peptide derived from the C-terminal region of preprogalanin, a precursor protein that also generates galanin (GAL) . Its sequence varies significantly across species (e.g., 15–20 amino acid homology between rodents and humans), suggesting evolutionary divergence in functional roles . GMAP co-localizes with GAL in brain regions like the hypothalamus and overlaps with astrocytic bundles in Alzheimer’s disease models, implicating potential roles in cognitive function and neurodegeneration . Standard synthesis involves solid-phase peptide synthesis (SPPS) with HPLC purification (>90% purity), though batch variability in salt content and solubility must be addressed for reproducibility .

Q. How is GMAP (1-41) amide synthesized and validated for experimental use?

Synthesis typically follows SPPS protocols with post-synthesis modifications (e.g., amidation at the C-terminal). Quality control includes mass spectrometry (MS) for sequence verification and HPLC for purity assessment (>95%). Researchers should request additional analyses (e.g., peptide content, TFA removal) for sensitive assays like cell-based studies, as residual solvents can interfere with bioactivity . Storage at –20°C in lyophilized form ensures stability, with reconstitution in acetic acid (0.1–1%) recommended to prevent aggregation .

Advanced Research Questions

Q. What methodological approaches are recommended for studying GMAP (1-41) amide’s interaction with galanin receptor subtypes?

GMAP binds to three G protein-coupled receptors (GalR1–3), but its affinity varies by receptor subtype and species . Competitive binding assays using radiolabeled galanin (e.g., ¹²⁵I-galanin) in transfected cell lines (e.g., CHO-K1/GalR2) can quantify receptor specificity. For functional studies, measure downstream signaling pathways:

  • GalR1/GalR3 : Inhibit cAMP/PKA via pertussis toxin-sensitive Gαi/o proteins.
  • GalR2 : Activate PLC-β/IP3 pathways via Gαq . Experimental Tip: Include negative controls (e.g., GalR knockout models) and validate receptor expression via qPCR or Western blot to resolve contradictory data .

Q. How can batch-to-batch variability in synthetic GMAP (1-41) amide be mitigated for neuroinflammatory studies?

Batch inconsistencies (e.g., peptide content ±10%, impurity profiles) arise from limited QC in research-grade synthesis . For sensitive assays (e.g., microglial activation assays):

  • Request peptide content analysis (amino acid analysis or elemental analysis) to normalize concentrations.
  • Specify TFA removal (<1%) to avoid cytotoxicity in cell cultures .
  • Pre-test solubility in assay buffers (e.g., PBS with 0.1% BSA) to prevent aggregation-induced artifacts .

Q. What genetic factors influence GMAP (1-41) amide’s role in neurological disorders?

Mutations in the galanin/GMAP prepropeptide gene (e.g., frameshift p.Trp25LeufsTer47) disrupt peptide synthesis and are linked to temporal lobe epilepsy (TLE) . To study pathogenic mechanisms:

  • Use CRISPR/Cas9-edited neuronal models to introduce mutations (e.g., hGal[A39E]) and assess dominant-negative effects on receptor signaling.
  • Correlate GMAP expression levels (via ELISA or immunohistochemistry) with disease progression in post-mortem Alzheimer’s brain tissues .

Q. How can researchers resolve contradictory data on GMAP’s anti-inflammatory vs. pro-inflammatory effects?

Discrepancies may arise from receptor subtype-specific responses or experimental conditions (e.g., peptide concentration, cell type):

  • Dose-response profiling : Test GMAP across a range (1 nM–10 µM) in primary microglia vs. immortalized lines.
  • Pathway inhibition : Use GalR2 antagonists (e.g., M871) to isolate GalR1/3 contributions .
  • Data normalization : Account for batch-specific peptide content and solvent effects .

Q. Methodological Considerations Table

Challenge Recommended Approach Key References
Batch variabilityRequest peptide content analysis and TFA removal; pre-test solubility in assay buffers
Receptor specificityUse competitive binding assays with GalR subtype-specific antagonists/agonists
Genetic mutation analysisEmploy CRISPR-edited models and correlate with patient-derived tissue expression profiles
Data contradiction resolutionNormalize for peptide content, test dose ranges, and validate receptor expression

Properties

CAS No.

132699-74-2

Molecular Formula

C206H326N56O64S1

Molecular Weight

4643.19

Origin of Product

United States

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